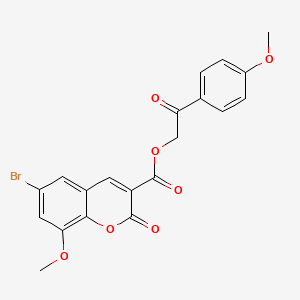

2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, holds promise for various scientific research applications.

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrO7/c1-25-14-5-3-11(4-6-14)16(22)10-27-19(23)15-8-12-7-13(21)9-17(26-2)18(12)28-20(15)24/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODQFWSXHLYDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chromene derivative. This intermediate is then brominated using bromine or a brominating agent to introduce the bromo group at the 6-position. The final step involves esterification with 2-(4-methoxyphenyl)-2-oxoethyl chloride under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also need to address issues such as reaction time, temperature control, and purification methods to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base

Major Products Formed

Oxidation: Corresponding aldehydes or carboxylic acids

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity

Recent studies have highlighted the potential of chromene derivatives, including 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate, as antiviral agents. These compounds have demonstrated efficacy against various viruses, including hepatitis E and Chikungunya. The structure of this compound allows for interaction with viral proteins, inhibiting their function and thereby reducing viral replication .

2. Anticancer Properties

Chromene derivatives are recognized for their anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Studies have shown that modifications in the chromene structure can enhance cytotoxicity against specific cancer cell lines .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .

4. Antimicrobial Activity

The compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness against Helicobacter pylori has been particularly noted, suggesting its potential use in treating gastric infections .

Material Science Applications

1. Fluorescent Dyes

Due to its unique chromophoric structure, this compound can be utilized as a fluorescent dye in various applications including biological imaging and as a labeling agent in research settings. Its high quantum yield makes it suitable for use in organic light-emitting devices (OLEDs) and other optoelectronic applications .

2. Non-linear Optical Materials

The compound's non-linear optical properties make it a candidate for applications in photonic devices. These properties are crucial for developing materials used in laser technology and telecommunications .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.

Interacting with DNA or RNA: Affecting gene expression and protein synthesis.

Modulating signaling pathways: Influencing cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate can be compared with other chromene derivatives such as:

- 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

- 2-(4-methoxyphenyl)-2-oxoethyl chromene-3-carboxylate

- 8-methoxy-2-oxo-2H-chromene-3-carboxylate

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The presence of the bromo group and the specific ester linkage in this compound may confer unique properties compared to its analogs.

Biological Activity

The compound 2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiviral, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure can be represented as follows:

This compound features a chromene backbone with methoxy and bromo substituents, which significantly influence its biological activity.

Antiviral Activity

Recent studies have highlighted the compound's potential as a pan-antiviral agent . The following data summarizes its efficacy against various viruses:

| Virus Type | EC90 (nM) | CC50 (nM) | Selectivity Index |

|---|---|---|---|

| Hepatitis E Virus (HEV) | 91.3 | 1000 | 10.95 |

| Chikungunya Virus | 282.4 | 500 | 1.77 |

| Rift Valley Fever Virus | 304.7 | 600 | 1.96 |

These results indicate that the compound exhibits significant antiviral activity, particularly against HEV, with a favorable selectivity index suggesting low cytotoxicity relative to its antiviral effects .

Anti-inflammatory Activity

The anti-inflammatory properties of chromene derivatives have been well-documented. In vitro studies have shown that the compound inhibits cyclooxygenase (COX) enzymes, which are key players in the inflammatory process:

- COX-1 Inhibition : IC50 = 15.6 μM

- COX-2 Inhibition : IC50 = 9.9 μM

These findings suggest that the compound could be effective in treating inflammatory conditions by reducing prostaglandin synthesis .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-15). The results are summarized in the table below:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| HCT-15 | 8.4 |

The presence of bromine and methoxy groups is believed to enhance the compound's lipophilicity and facilitate better interaction with cellular targets, leading to increased cytotoxicity against cancer cells .

Molecular docking studies have indicated that the compound interacts with several key enzymes involved in viral replication and cancer cell proliferation. The binding affinity to these targets is attributed to hydrogen bonding and hydrophobic interactions facilitated by the methoxy and bromo substituents.

Case Studies

- Case Study on Antiviral Efficacy : A study conducted on HEV-infected cells demonstrated that treatment with the compound resulted in a significant reduction in viral load, highlighting its potential for therapeutic application against viral infections.

- Case Study on Anticancer Properties : In vivo studies using animal models showed that administration of the compound led to reduced tumor growth rates compared to control groups, suggesting promising implications for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.